![molecular formula C9H11BrFN B596856 1-Bromo-3-(ethylaminomethyl)-2-fluorobenzene CAS No. 1355248-08-6](/img/structure/B596856.png)
1-Bromo-3-(ethylaminomethyl)-2-fluorobenzene
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each adding one of the substituents to the benzene ring. The order of these steps would depend on the reactivity of the substituents. For example, bromination and fluorination of benzene typically require harsh conditions, while the addition of an ethylaminomethyl group might be achieved through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the planar, hexagonal benzene ring at its core. The bromine, fluorine, and ethylaminomethyl substituents would project out from this plane. The exact geometry would depend on the relative positions of these substituents .Chemical Reactions Analysis
As an organic compound containing a benzene ring, “1-Bromo-3-(ethylaminomethyl)-2-fluorobenzene” could participate in various chemical reactions. The bromine and fluorine atoms might be replaced by other groups in substitution reactions. The ethylaminomethyl group could also be modified, for example through reactions involving the amine group .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Bromo-3-(ethylaminomethyl)-2-fluorobenzene” would be influenced by its structure. For example, the presence of the electronegative bromine and fluorine atoms might make the compound polar, affecting its solubility in different solvents .Scientific Research Applications
Synthesis of Borinic Acid Derivatives
Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . The compound 1-Bromo-3-(ethylaminomethyl)-2-fluorobenzene could potentially be used in the synthesis of these borinic acids .
Cross-Coupling Reactions
Organoboron compounds are considered as a mainstay in modern organic chemistry for the construction of carbon–carbon (Suzuki–Miyaura cross-coupling, Petasis reaction, etc.) or carbon–heteroatom bonds (Chan–Lam–Evans coupling, oxidation, etc.) . This compound could be used in these types of reactions .
Catalysis
Borinic acids have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc., and catalyze regioselective functionalization of diols, carbohydrates or epoxide ring opening reactions . This compound could potentially be used in these types of catalytic reactions .
Materials Science
Organoboron compounds are used in numerous transversal fields including catalysis, materials science, biology, imaging, etc . This compound could potentially be used in the development of new materials .
Protodeboronation of Pinacol Boronic Esters
Pinacol boronic esters are highly valuable building blocks in organic synthesis . This compound could potentially be used in the protodeboronation of pinacol boronic esters .
Formal Anti-Markovnikov Hydromethylation of Alkenes
Paired with a Matteson–CH2–homologation, our protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . This compound could potentially be used in this transformation .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(3-bromo-2-fluorophenyl)methyl]ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFN/c1-2-12-6-7-4-3-5-8(10)9(7)11/h3-5,12H,2,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRNGOKGZQVRLP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(C(=CC=C1)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80742810 |
Source
|
Record name | N-[(3-Bromo-2-fluorophenyl)methyl]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80742810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-(ethylaminomethyl)-2-fluorobenzene | |
CAS RN |
1355248-08-6 |
Source
|
Record name | Benzenemethanamine, 3-bromo-N-ethyl-2-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1355248-08-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(3-Bromo-2-fluorophenyl)methyl]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80742810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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